Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide
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Overview
Description
Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide typically involves the reaction of 5-chloro-2-methoxyphenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve palladium catalysts and bases such as potassium carbonate.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The primary mechanism of action for Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide in Suzuki-Miyaura coupling involves the transmetalation of the organoboron compound to a palladium catalyst. This is followed by the coupling of the aryl group with an electrophilic partner, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Potassium (2-chloro-5-methoxyphenyl)trifluoroboranuide
- Potassium 4-bromophenyltrifluoroborate
Uniqueness
Potassium (5-chloro-2-methoxyphenyl)trifluoroboranuide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and selectivity in coupling reactions. This makes it particularly useful in the synthesis of certain complex organic molecules that require precise functional group placement .
Properties
Molecular Formula |
C7H6BClF3KO |
---|---|
Molecular Weight |
248.48 g/mol |
IUPAC Name |
potassium;(5-chloro-2-methoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H6BClF3O.K/c1-13-7-3-2-5(9)4-6(7)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
InChI Key |
BPUNWHPOAVZKKU-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)Cl)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
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